![molecular formula C13H20BrNO B6319709 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide CAS No. 1158450-28-2](/img/structure/B6319709.png)
8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide
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Overview
Description
Scientific Research Applications
8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide has been studied for its potential therapeutic applications in a variety of diseases and conditions. In preclinical studies, this compound has been shown to possess anti-inflammatory, neuroprotective, and anti-cancer properties. In addition, this compound has been studied for its ability to modulate the activity of various enzymes and receptors, including cyclooxygenase-2, nitric oxide synthase, and opioid receptors.
Mechanism of Action
The exact mechanism of action of 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide is not yet fully understood. However, it is thought to act by modulating the activity of various enzymes and receptors involved in inflammation and cancer. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory mediators, and to activate nitric oxide synthase, an enzyme involved in the production of anti-inflammatory mediators. In addition, this compound has been shown to modulate the activity of opioid receptors, suggesting that it may also act as an analgesic.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to exert a variety of biochemical and physiological effects. In particular, this compound has been shown to reduce inflammation, protect neurons from damage, and inhibit the growth of cancer cells. In addition, this compound has been shown to possess analgesic and anti-anxiety properties.
Advantages and Limitations for Lab Experiments
8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide is a relatively easy compound to synthesize, making it a useful tool for laboratory experiments. In addition, this compound has been shown to possess a wide range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various therapeutic agents. However, this compound is not currently approved for therapeutic use in humans, and its long-term safety has not yet been established.
Future Directions
Future research on 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide should focus on elucidating its exact mechanism of action and determining its long-term safety and efficacy in humans. In addition, further research should be conducted to explore the potential of this compound as an anti-inflammatory, neuroprotective, and anti-cancer agent. Finally, further research should be conducted to explore the potential of this compound as an analgesic and anti-anxiety agent.
Synthesis Methods
8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide can be synthesized using a two-step process. The first step involves the reaction of quinoline with methoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces 8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which is then reacted with hydrobromic acid in the second step. This reaction results in the formation of this compound.
properties
IUPAC Name |
8-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.BrH/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4;/h5-7,9,14H,8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDNUOOJRYRYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2OC)(C)C.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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